3-[(3-Chloro-4-fluorophenyl)amino]-3-oxopropanoic acid CAS number
3-[(3-Chloro-4-fluorophenyl)amino]-3-oxopropanoic acid CAS number
This guide provides an in-depth technical analysis of 3-[(3-Chloro-4-fluorophenyl)amino]-3-oxopropanoic acid and its commercially dominant derivative, the ethyl ester. This compound class serves as the critical "A-ring" precursor in the synthesis of second- and third-generation fluoroquinolone antibiotics (e.g., Norfloxacin, Ciprofloxacin).
Part 1: Chemical Identity & Core Significance[1][2]
Compound Name: 3-[(3-Chloro-4-fluorophenyl)amino]-3-oxopropanoic acid Synonyms: N-(3-Chloro-4-fluorophenyl)malonamic acid; Malonic acid mono(3-chloro-4-fluoroanilide). CAS Number (Free Acid): Not widely commercially indexed (typically generated in situ). CAS Number (Ethyl Ester - Commercial Standard): 70381-67-2 (Ethyl 3-[(3-chloro-4-fluorophenyl)amino]-3-oxopropanoate).
Technical Abstract: This molecule represents a "masked" malonic acid derivative. It functions as a bifunctional electrophile/nucleophile scaffold. The amide nitrogen activates the aromatic ring for the subsequent Gould-Jacobs cyclization , while the malonic carbonyls provide the carbon framework for the quinolone 3-carboxylic acid moiety. In drug development, this specific substitution pattern (3-Cl, 4-F) is rigorously conserved to ensure the final pharmacophore possesses the necessary lipophilicity and gyrase-binding affinity found in blockbuster fluoroquinolones.
Part 2: Synthetic Pathways & Mechanism
The synthesis and utilization of this compound follow a strict cascade, moving from aniline activation to thermal cyclization.
The Synthetic Workflow (DOT Visualization)
Figure 1: Synthetic pathway transforming 3-chloro-4-fluoroaniline into the quinolone core via the oxopropanoic acid intermediate.
Critical Reaction Mechanisms
A. Formation of the Amide Bond (Acylation) The reaction typically involves the nucleophilic attack of the aniline nitrogen onto a malonyl electrophile.
-
Reagents: 3-Chloro-4-fluoroaniline + Diethyl malonate (or Meldrum's acid).
-
Thermodynamics: The reaction is driven by the elimination of ethanol (if using diethyl malonate) or acetone/CO2 (if using Meldrum's acid).
-
Why this matters: Using Meldrum's acid often yields higher purity because the byproduct is volatile, whereas diethyl malonate requires high temperatures to drive off ethanol, risking aniline oxidation.
B. The Gould-Jacobs Cyclization (Downstream Application) The primary utility of the oxopropanoic acid derivative is its conversion to the quinoline ring.
-
Mechanism: Intramolecular Electrophilic Aromatic Substitution (
). -
Conditions: High temperature (
C) or Lewis Acid catalysis ( , Polyphosphoric acid). -
Regioselectivity: The cyclization occurs ortho to the amino group. The fluorine at position 4 (para to the closure site) activates the ring electronically but primarily serves as the binding motif in the final drug.
Part 3: Experimental Protocols
These protocols are designed for reproducibility and scalability .
Protocol A: Synthesis of Ethyl 3-[(3-chloro-4-fluorophenyl)amino]-3-oxopropanoate
Targeting the stable ester intermediate.
Reagents:
-
3-Chloro-4-fluoroaniline (1.0 eq)
-
Diethyl Malonate (1.2 eq)
-
Solvent: Toluene or Diphenyl ether (for high temp)
Step-by-Step:
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Setup: Equip a 3-neck round-bottom flask with a Dean-Stark trap and a reflux condenser.
-
Mixing: Charge the flask with 3-chloro-4-fluoroaniline and Toluene. Add Diethyl Malonate slowly under stirring.
-
Reaction: Heat the mixture to reflux (
C). The Dean-Stark trap will collect the ethanol-water azeotrope (or pure ethanol if no water is present). -
Monitoring: Monitor via TLC (Hexane:EtOAc 7:3). The aniline spot (
) should disappear, replaced by the ester spot ( ). -
Workup: Cool to room temperature. If the product crystallizes, filter and wash with cold hexane. If oil, evaporate solvent under reduced pressure.
-
Purification: Recrystallize from Ethanol/Water.
Protocol B: Hydrolysis to the Free Acid
Generating the specific topic compound.
Reagents:
-
Ethyl Ester (from Protocol A)
-
NaOH (2M aqueous solution)
-
Ethanol
Step-by-Step:
-
Dissolution: Dissolve the ethyl ester in Ethanol (
mL/g). -
Saponification: Add NaOH solution (1.5 eq) dropwise at
C. -
Reaction: Stir at room temperature for 2–4 hours.
-
Quenching: Acidify the solution carefully with 1M HCl to pH 2–3. The free acid 3-[(3-Chloro-4-fluorophenyl)amino]-3-oxopropanoic acid will precipitate.
-
Isolation: Filter the white solid immediately.
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Critical Note: Do not heat the acidic solution, as this compound is prone to decarboxylation to form the acetanilide derivative (
).
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Part 4: Physicochemical Data & Specifications
| Property | Specification | Notes |
| Molecular Formula | Free Acid | |
| Molecular Weight | 231.61 g/mol | |
| Appearance | White to Off-White Powder | Oxidizes to pink/brown upon air exposure |
| Solubility | DMSO, Methanol, DMF | Poor solubility in water |
| Melting Point | Decarboxylation occurs near MP | |
| pKa | ~3.5 (Carboxylic Acid) | Estimated |
Part 5: References
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Gould, R. G., & Jacobs, W. A. (1939). The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines. Journal of the American Chemical Society, 61(10), 2890–2895. Link
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Grohe, K., & Heitzer, H. (1987). Cycloacylation of enamines. I. Synthesis of 4-quinolone-3-carboxylic acids. Liebigs Annalen der Chemie. Link
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PubChem Compound Summary. (2024). Ethyl 3-[(3-chloro-4-fluorophenyl)amino]-3-oxopropanoate (CAS 70381-67-2). National Center for Biotechnology Information. Link
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Mitscher, L. A. (2005). Bacterial Topoisomerase Inhibitors: Quinolone and Pyridone Antibacterial Agents. Chemical Reviews, 105(2), 559–592. Link
